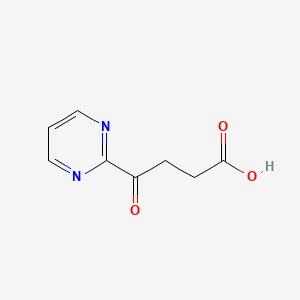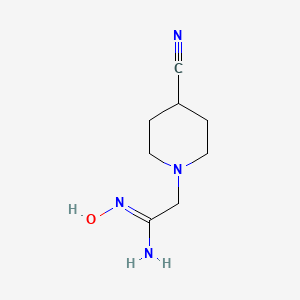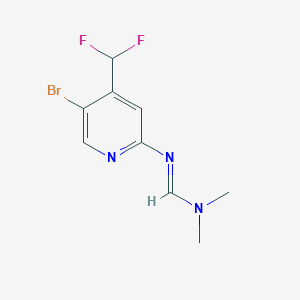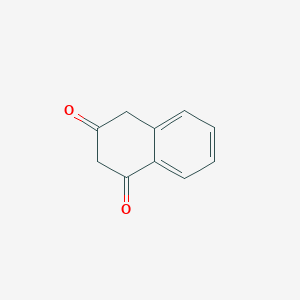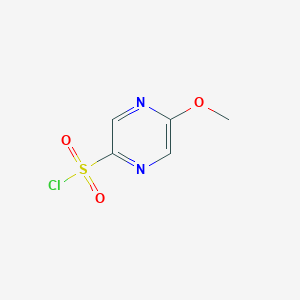
5-Methoxypyrazine-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxypyrazine-2-sulfonyl chloride is an organic compound with the molecular formula C5H5ClN2O3S and a molecular weight of 208.62 g/mol . It is a sulfonyl chloride derivative of methoxypyrazine, characterized by the presence of a sulfonyl chloride group attached to the pyrazine ring. This compound is primarily used in research and development within the chemical and pharmaceutical industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxypyrazine-2-sulfonyl chloride typically involves the chlorination of 5-methoxypyrazine-2-sulfonic acid. One common method includes the use of chlorosulfonic acid as a chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group .
Industrial Production Methods
In an industrial setting, the production of sulfonyl chlorides, including this compound, can be optimized using continuous flow protocols. This method enhances the safety and efficiency of the process by providing better control over reaction parameters and reducing the risk of thermal runaway .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxypyrazine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, which react with the sulfonyl chloride group to form sulfonamides and sulfonate esters, respectively.
Oxidation: Reagents such as hydrogen peroxide and thionyl chloride can be used for oxidative transformations.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Applications De Recherche Scientifique
5-Methoxypyrazine-2-sulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules for studying biological processes.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Methoxypyrazine-2-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound acts as an electrophile, reacting with nucleophiles to form sulfonamide or sulfonate ester bonds. This reactivity is crucial for its role in chemical synthesis and modification of biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pefabloc SC: A sulfonyl fluoride used as a serine protease inhibitor.
3-Alkyl-2-Methoxypyrazines: Compounds with similar pyrazine structures but different functional groups, used in flavor and fragrance industries.
Uniqueness
5-Methoxypyrazine-2-sulfonyl chloride is unique due to its specific sulfonyl chloride functional group, which imparts distinct reactivity compared to other methoxypyrazines. This makes it particularly valuable in the synthesis of sulfonamide-based compounds and other specialized chemical applications .
Propriétés
Numéro CAS |
1108654-58-5 |
|---|---|
Formule moléculaire |
C5H5ClN2O3S |
Poids moléculaire |
208.62 g/mol |
Nom IUPAC |
5-methoxypyrazine-2-sulfonyl chloride |
InChI |
InChI=1S/C5H5ClN2O3S/c1-11-4-2-8-5(3-7-4)12(6,9)10/h2-3H,1H3 |
Clé InChI |
MOYRDVWXZYCSNJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CN=C(C=N1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


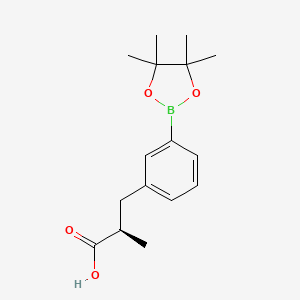


![Benzenesulfonylfluoride, 4-[[4-(2-chloro-4-nitrophenoxy)-1-oxobutyl]amino]-](/img/structure/B13347937.png)

![2-[(Acetyloxy)methyl]-a,a-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13347943.png)
